molecular formula C12H19ClN2 B12122265 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- CAS No. 52158-52-8

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl-

Cat. No.: B12122265
CAS No.: 52158-52-8
M. Wt: 226.74 g/mol
InChI Key: WVRLJKAVJAFBPP-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a 2-chlorophenyl group attached to the nitrogen atom of the ethylenediamine backbone, with two ethyl groups attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- typically involves the reaction of 2-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N1-(2-chlorophenyl)-: Similar structure but lacks the diethyl groups.

    1,2-Ethanediamine, 1-(2-chlorophenyl)-N1,N1-dimethyl-: Contains dimethyl groups instead of diethyl groups.

    1,2-Ethanediamine, N-[2-(2-chlorophenyl)ethyl]-N’-(diphenylmethyl)-: Contains a diphenylmethyl group instead of diethyl groups.

Uniqueness

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl- is unique due to the presence of both the 2-chlorophenyl group and the diethyl groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-diethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- (often referred to as N,N-diethyl-2-(2-chlorophenyl)ethanediamine) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H14_{14}ClN2_2
Molecular Weight: 200.68 g/mol
CAS Number: 100-36-7

The structure of this compound features an ethylenediamine backbone with diethyl and chlorophenyl substituents, contributing to its unique biological properties.

Biological Activity Overview

1,2-Ethanediamine derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity: Several studies have reported that derivatives of ethanediamine exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to N,N-diethyl-2-(2-chlorophenyl)ethanediamine have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiproliferative Effects: Research indicates that this compound may possess antiproliferative activity. A study examined the lipophilicity of related compounds and correlated it with their antiproliferative effects in vitro, suggesting that modifications in the structure can enhance biological efficacy .
  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes. Specific interactions with enzymes involved in metabolic pathways could lead to therapeutic applications in conditions like cancer or metabolic disorders.

The biological activity of 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways critical for cell growth and metabolism.
  • Lipophilicity and Membrane Permeability: Studies have shown that the lipophilicity of the compound affects its ability to permeate biological membranes, which is crucial for its bioavailability and overall therapeutic efficacy .

Antimicrobial Activity Study

A comparative study evaluated the antimicrobial efficacy of several ethanediamine derivatives against common bacterial strains. The results indicated that N,N-diethyl-2-(2-chlorophenyl)ethanediamine exhibited a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, demonstrating its potential as a lead candidate for developing new antimicrobial agents.

CompoundMIC (µg/mL)
N,N-Diethyl-2-(2-chlorophenyl)ethanediamine8
Ethanolamine derivative32
Control (No treatment)>128

Antiproliferative Activity Research

In vitro studies assessed the antiproliferative effects of various derivatives on cancer cell lines. The findings revealed that modifications to the alkyl chains significantly influenced the potency of the compounds.

CompoundIC50_{50} (µM)
N,N-Diethyl-2-(2-chlorophenyl)ethanediamine5
Simple ethanediamine15
Control (Untreated cells)>50

Properties

CAS No.

52158-52-8

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-(2-chlorophenyl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H19ClN2/c1-3-15(4-2)10-9-14-12-8-6-5-7-11(12)13/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

WVRLJKAVJAFBPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=CC=C1Cl

Origin of Product

United States

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